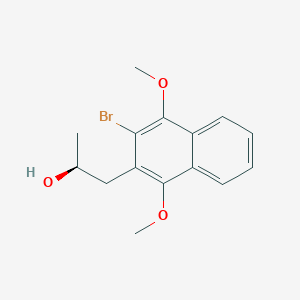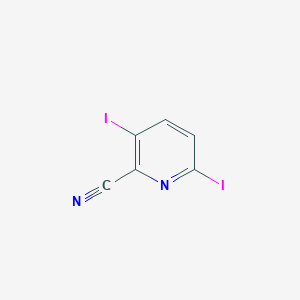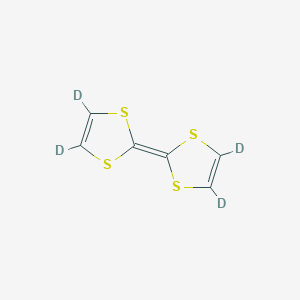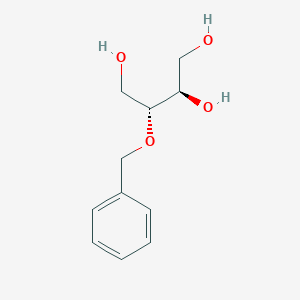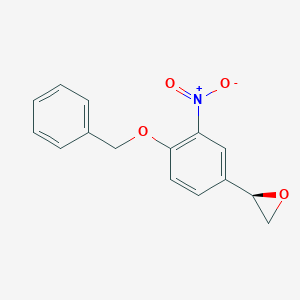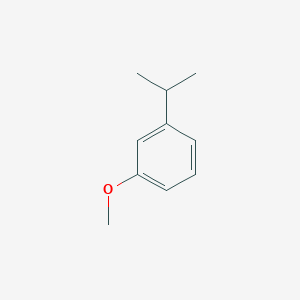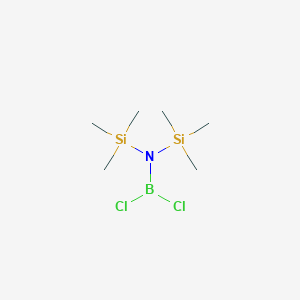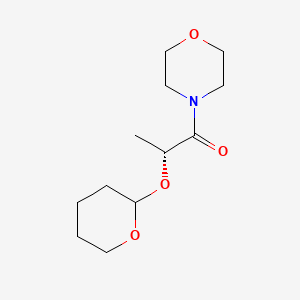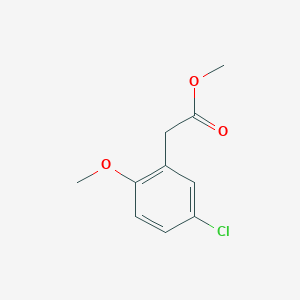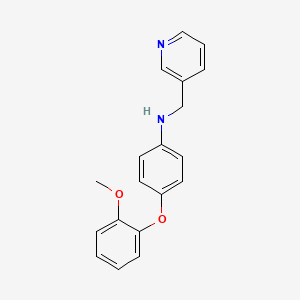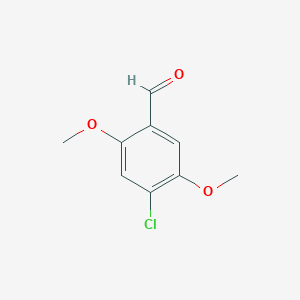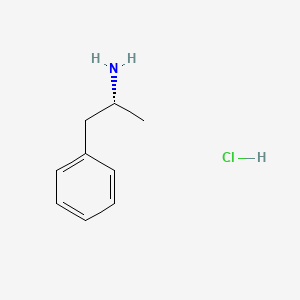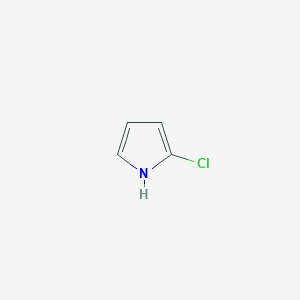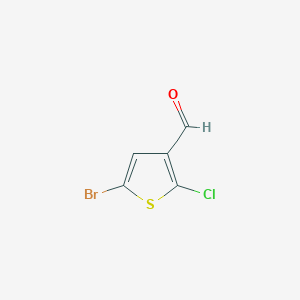
5-Bromo-2-chlorothiophene-3-carbaldehyde
Vue d'ensemble
Description
5-Bromo-2-chlorothiophene-3-carbaldehyde: is a heterocyclic compound that contains both bromine and chlorine substituents on a thiophene ring. The presence of these halogens makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound is characterized by its molecular formula C5H2BrClOS and a molecular weight of approximately 227.49 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chlorothiophene-3-carbaldehyde typically involves halogenation reactions. One common method is the bromination of 2-chlorothiophene-3-carbaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and selectivity of the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. For example, reacting with amines to form thiophene derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of substituted thiophenes.
Oxidation: Formation of 5-Bromo-2-chlorothiophene-3-carboxylic acid.
Reduction: Formation of 5-Bromo-2-chlorothiophene-3-methanol.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-chlorothiophene-3-carbaldehyde is used as a building block in the synthesis of more complex thiophene derivatives. It is particularly valuable in the development of conjugated polymers and organic semiconductors due to its electron-withdrawing halogen substituents.
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential therapeutic agents. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the agrochemical industry for the synthesis of herbicides and fungicides. Its reactivity and functional groups make it suitable for creating compounds that can interact with biological targets in pests and pathogens.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chlorothiophene-3-carbaldehyde and its derivatives depends on the specific application. In general, the compound can interact with biological molecules through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. The halogen substituents can also enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
5-Bromo-2-chlorothiophene: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
2-Chlorothiophene-3-carbaldehyde: Lacks the bromine substituent, which can affect its electronic properties and reactivity.
5-Bromo-2-thiophenecarboxaldehyde: Lacks the chlorine substituent, which can influence its solubility and interaction with other molecules.
Uniqueness: 5-Bromo-2-chlorothiophene-3-carbaldehyde is unique due to the presence of both bromine and chlorine substituents, which provide a balance of electronic effects and steric hindrance. This makes it a versatile intermediate for various synthetic applications, allowing for fine-tuning of the properties of the final products.
Propriétés
IUPAC Name |
5-bromo-2-chlorothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-4-1-3(2-8)5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYESNBLXILKHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504409 | |
| Record name | 5-Bromo-2-chlorothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120759-16-2 | |
| Record name | 5-Bromo-2-chlorothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


